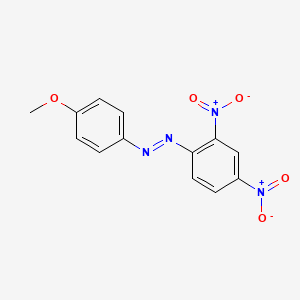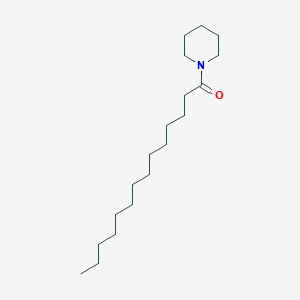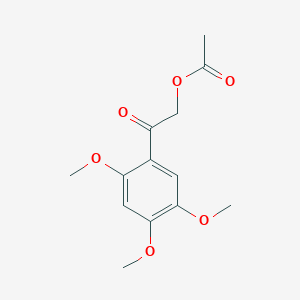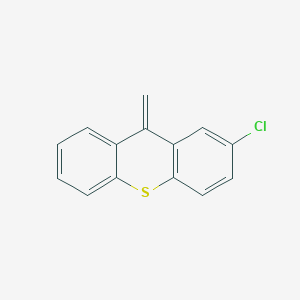
2-Chloro-9-methylidene-9H-thioxanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-9-methylidene-9H-thioxanthene is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom and a methylidene group attached to the thioxanthene core, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methylidene-9H-thioxanthene typically involves the chlorination of 9-methylidene-9H-thioxanthene. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
2-Chloro-9-methylidene-9H-thioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thioxanthene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioxanthene derivatives
Substitution: Amino or thiol-substituted thioxanthenes
科学的研究の応用
2-Chloro-9-methylidene-9H-thioxanthene has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential as an anticancer agent, particularly in targeting DNA synthesis and topoisomerase II.
Medicine: Explored for its antischistosomal properties, showing promise in treating parasitic infections.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-Chloro-9-methylidene-9H-thioxanthene involves its interaction with molecular targets such as DNA and enzymes. In biological systems, the compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit topoisomerase II, an enzyme crucial for DNA unwinding and replication. These interactions lead to the compound’s anticancer and antischistosomal effects.
類似化合物との比較
Similar Compounds
Thioxanthone: A structurally related compound used as a photoinitiator and in photochemical reactions.
Chlorprothixene: A thioxanthene derivative used as an antipsychotic medication.
Zuclopenthixol: Another thioxanthene derivative with antipsychotic properties.
Uniqueness
2-Chloro-9-methylidene-9H-thioxanthene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other thioxanthene derivatives, this compound exhibits a combination of photoinitiating, anticancer, and antischistosomal properties, making it a versatile molecule for various applications.
特性
CAS番号 |
41932-38-1 |
|---|---|
分子式 |
C14H9ClS |
分子量 |
244.74 g/mol |
IUPAC名 |
2-chloro-9-methylidenethioxanthene |
InChI |
InChI=1S/C14H9ClS/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H2 |
InChIキー |
LWMOEYLAXCYMQZ-UHFFFAOYSA-N |
正規SMILES |
C=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


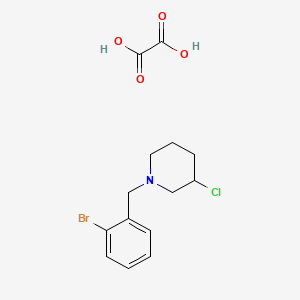
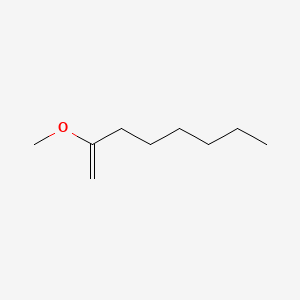
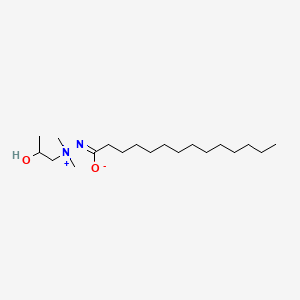

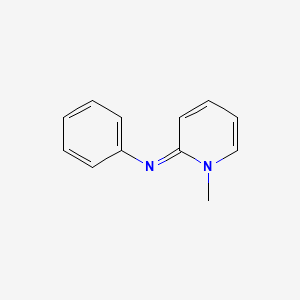
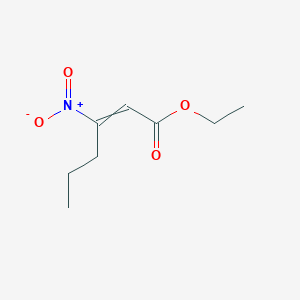
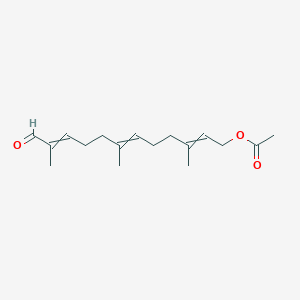
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)


